
3-(Anthracen-9-yl)-5-tert-butyl-4-nitro-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Anthracen-9-yl)-5-(tert-butyl)-4-nitroisoxazole is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an anthracene moiety, a tert-butyl group, and a nitro group attached to the isoxazole ring. The anthracene moiety is known for its aromatic properties, which can contribute to the compound’s stability and reactivity.
準備方法
The synthesis of 3-(Anthracen-9-yl)-5-(tert-butyl)-4-nitroisoxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Anthracene Moiety: The anthracene group can be introduced through a Friedel-Crafts acylation reaction, where anthracene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Addition of the tert-Butyl Group: The tert-butyl group can be introduced via an alkylation reaction using tert-butyl chloride and a strong base such as sodium hydride.
Nitration: The nitro group can be introduced through a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
3-(Anthracen-9-yl)-5-(tert-butyl)-4-nitroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the anthracene moiety can be functionalized with various substituents using reagents like halogens or alkylating agents.
Cycloaddition: The isoxazole ring can participate in cycloaddition reactions with dienes or other dipolarophiles, leading to the formation of complex polycyclic structures.
科学的研究の応用
3-(Anthracen-9-yl)-5-(tert-butyl)-4-nitroisoxazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound’s potential biological activity is of interest in the development of new pharmaceuticals and bioactive molecules. Its interactions with biological targets can be studied to identify potential therapeutic applications.
Medicine: The compound may serve as a lead compound in drug discovery efforts, particularly in the search for new treatments for diseases where isoxazole derivatives have shown promise.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or photoreactivity, which are valuable in various industrial applications.
作用機序
The mechanism of action of 3-(Anthracen-9-yl)-5-(tert-butyl)-4-nitroisoxazole depends on its specific interactions with molecular targets. The nitro group can participate in redox reactions, while the anthracene moiety can engage in π-π stacking interactions with aromatic residues in proteins or nucleic acids. The isoxazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
Similar compounds to 3-(Anthracen-9-yl)-5-(tert-butyl)-4-nitroisoxazole include other isoxazole derivatives with different substituents. Some examples are:
3-(Anthracen-9-yl)-5-(tert-butyl)-4-aminoisoxazole: This compound has an amino group instead of a nitro group, which can significantly alter its reactivity and biological activity.
3-(Anthracen-9-yl)-5-(tert-butyl)-4-methoxyisoxazole: The presence of a methoxy group can influence the compound’s electronic properties and its interactions with other molecules.
3-(Anthracen-9-yl)-5-(tert-butyl)-4-chloroisoxazole: The chloro substituent can enhance the compound’s electrophilicity and its potential for further functionalization.
The uniqueness of 3-(Anthracen-9-yl)-5-(tert-butyl)-4-nitroisoxazole lies in its specific combination of substituents, which confer distinct chemical and biological properties that can be leveraged in various research and industrial applications.
特性
CAS番号 |
922139-06-8 |
|---|---|
分子式 |
C21H18N2O3 |
分子量 |
346.4 g/mol |
IUPAC名 |
3-anthracen-9-yl-5-tert-butyl-4-nitro-1,2-oxazole |
InChI |
InChI=1S/C21H18N2O3/c1-21(2,3)20-19(23(24)25)18(22-26-20)17-15-10-6-4-8-13(15)12-14-9-5-7-11-16(14)17/h4-12H,1-3H3 |
InChIキー |
AWLULQGUMUMPKI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C(=NO1)C2=C3C=CC=CC3=CC4=CC=CC=C42)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Amino-2-{[(5-chlorothiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12915751.png)

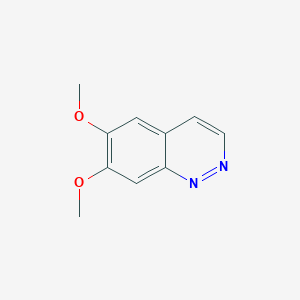
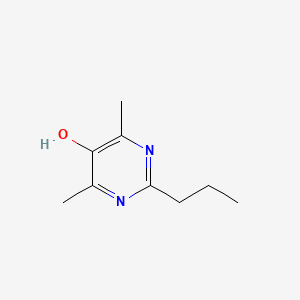
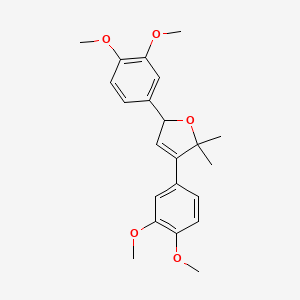

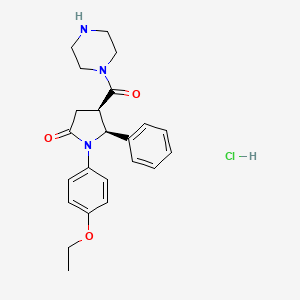


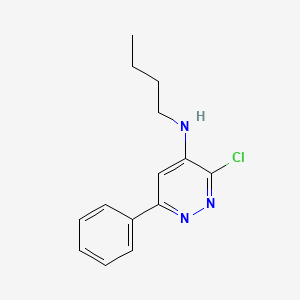
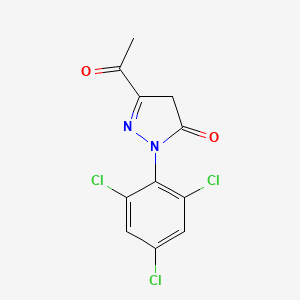

![3-Bromo-6-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12915807.png)
![2-Methyl-6-nitro-2-(phenoxymethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12915814.png)
